5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one
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Overview
Description
4-CHLORO-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a chemical compound with a complex structure that includes a chlorinated pyridazine ring and a phenylmethylidene hydrazine moiety
Preparation Methods
The synthesis of 4-CHLORO-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves the reaction of 4-chloro-3-oxo-2,3-dihydropyridazine with phenylmethylidene hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-CHLORO-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-CHLORO-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular pathways, which is particularly useful in the context of cancer treatment .
Comparison with Similar Compounds
Similar compounds include:
- 4-chloro-2-(methylsulfanyl)-6-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine
- 4-chloro-5-(2-((E)-5-methoxy-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)ethylidene)-1,1-dimethyl-1,2,5,6-tetrahydropyridin-1-ium-3-yl)vinyl
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4-CHLORO-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
CAS No. |
91063-66-0 |
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Molecular Formula |
C11H9ClN4O |
Molecular Weight |
248.67 g/mol |
IUPAC Name |
4-[(2E)-2-benzylidenehydrazinyl]-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9ClN4O/c12-10-9(7-14-16-11(10)17)15-13-6-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17)/b13-6+ |
InChI Key |
ZFHRQEPULCZNBK-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=C(C(=O)NN=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
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